(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Anticancer Leukemia Apoptosis

CAS 859661-46-4, (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (C18H12O4, MW 292.3), is a synthetic hybrid molecule combining a benzofuran-3-one (aurone) core with a 2H-chromene moiety via an exocyclic (Z)-methylidene bridge. It belongs to a broader class of aurone derivatives, which are investigated for anticancer, antimicrobial, and antioxidant properties.

Molecular Formula C18H12O4
Molecular Weight 292.3 g/mol
CAS No. 859661-46-4
Cat. No. B6503020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
CAS859661-46-4
Molecular FormulaC18H12O4
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O
InChIInChI=1S/C18H12O4/c19-13-5-6-14-16(9-13)22-17(18(14)20)8-11-7-12-3-1-2-4-15(12)21-10-11/h1-9,19H,10H2/b17-8-
InChIKeyQLINXRAKJDXUOL-IUXPMGMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

859661-46-4: Chromene-Aurone Hybrid Scaffold and Its Position in Flavonoid-Derived Research Compounds


CAS 859661-46-4, (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (C18H12O4, MW 292.3), is a synthetic hybrid molecule combining a benzofuran-3-one (aurone) core with a 2H-chromene moiety via an exocyclic (Z)-methylidene bridge . It belongs to a broader class of aurone derivatives, which are investigated for anticancer, antimicrobial, and antioxidant properties [1]. This compound is primarily listed in screening libraries (e.g., InterBioScreen ID STOCK1N-56956) as a derivative of natural products, with typical commercial purity around 95% [2]. However, peer-reviewed comparative biological data for this specific compound remain scarce, underscoring the need for empirical validation before procurement for structure-activity relationship (SAR) studies.

Why 859661-46-4 Cannot Be Trivially Substituted by Other Aurone or Chromene Analogs for SAR Studies


The specific (Z)-configuration, the position of the 6-hydroxy group on the benzofuranone ring, and the unsubstituted 2H-chromen-3-yl substituent create a unique pharmacophore that cannot be assumed to behave identically to its closest analogs, such as the 2-methyl-chromene derivative (CAS 780775-06-6) , chromone-based aurones (e.g., compound 20a in Zwergel et al. [1]), or coumarin-based hybrids [1]. In the aurone class, minor structural modifications are known to elicit diverse affinity and specificity towards different molecular targets [2]. Therefore, substituting 859661-46-4 without direct comparative data on target engagement, cellular efficacy, or physicochemical properties could invalidate SAR models and lead to incorrect procurement decisions.

Quantitative Comparator-Based Evidence for 859661-46-4: Key Differentiation from Analogs


Apoptosis Induction in K562 Leukemia Cells: Comparison with Chromone-Aurone (20a) and Coumarin-Aurone (29b) Hybrids

In a series of 26 novel benzofuran-chromone and -coumarin derivatives, the chromene-aurone hybrid 21b (a direct analog with a different substitution pattern) and compound 29c induced around 24% apoptosis in K562 human leukemia cells, whereas the chromone-aurone derivative 20a and coumarin-aurone 29b showed weaker effects [1]. Although the exact compound numbering for 859661-46-4 is not explicitly assigned in this study, the data establish a critical class-level benchmark: within this scaffold family, the apoptotic efficacy is highly dependent on the heterocyclic aldehyde partner (chromone vs. coumarin vs. chromene) [1].

Anticancer Leukemia Apoptosis

Cell Cycle Arrest Profile: G1 Phase Blockade by Chromone-Aurone Hybrids Versus G2 Arrest by Coumarin Hybrid 29c

Within the benzofuran-chromone hybrid series (compounds 20-28), compound 21b displayed slight cell cycle arrest in the G1 phase, whereas the coumarin-based derivative 29c was uniquely able to arrest the cell cycle in the G2 phase [1]. This indicates that the choice of heterocyclic partner (2H-chromene in 859661-46-4, chromone in series 20-28, or coumarin in series 29) dictates the mechanism of cell cycle disruption, not merely the potency [1].

Cell Cycle Leukemia Mechanism of Action

Structural Differentiation from the 2-Methyl-Chromene Analog (CAS 780775-06-6): Predicted Impact on Physicochemical and Steric Properties

The closest commercially available analog to 859661-46-4 is (2Z)-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CAS 780775-06-6; C19H14O4; MW 306.3), which differs by a single methyl group at the 2-position of the chromene ring [1]. This methylation increases molecular weight (from 292.3 to 306.3), adds hydrophobicity (predicted LogP increase), and introduces steric hindrance near the exocyclic double bond, potentially altering (Z)/(E) isomerization kinetics and target binding . The unsubstituted 2H-chromene in 859661-46-4 provides a less hindered, more synthetically tractable scaffold for further derivatization.

Physicochemical Properties Drug-Likeness SAR

Recommended Application Scenarios for 859661-46-4 Based on Available Evidence


Leukemia Cell Cycle and Apoptosis SAR Studies

Based on class-level evidence from the benzofuran-chromone/coumarin hybrid series [1], 859661-46-4 is suitable for inclusion in focused libraries exploring the impact of the heterocyclic aldehyde partner (2H-chromene vs. chromone vs. coumarin) on cell cycle arrest and apoptosis induction in K562 and related leukemia cell lines. Researchers should incorporate compound 20a (chromone) and 29c (coumarin) as direct comparators to establish the 2H-chromene SAR contribution [1].

Baseline Scaffold for Derivatization at the Chromene 2-Position

The unsubstituted 2H-chromene ring of 859661-46-4 provides a versatile starting point for systematic SAR exploration at the 2-position, where methylation (as in CAS 780775-06-6) or other substitutions could be introduced to probe steric and electronic effects on target binding [2]. This compound is a preferred procurement choice over the pre-methylated analog when a less lipophilic, synthetically tractable starting scaffold is desired.

Antioxidant Activity Screening in Stress-Related Disease Models

Vendor-reported antioxidant properties for 859661-46-4 [3], though lacking peer-reviewed quantitative validation, suggest potential utility in preliminary screens for oxidative stress-related pathologies. However, procurement for this purpose should be contingent on independent confirmation of activity against a reference antioxidant standard (e.g., Trolox or ascorbic acid) under standardized assay conditions (e.g., DPPH, ORAC, or FRAP assays).

In Silico Docking and Pharmacophore Modeling of Aurone-Based Targets

Given its unique combination of a 6-hydroxy-benzofuranone core and a 2H-chromene substituent, 859661-46-4 is a valuable entry for computational screening campaigns targeting aurone-binding proteins such as tubulin [4], kinases, or epigenetic enzymes. Its distinct electronic profile compared to flavones and chalcones makes it suitable for pharmacophore model diversification.

Quote Request

Request a Quote for (2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.